![molecular formula C21H23ClN4O3S B12485686 N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12485686.png)
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, an imidazole moiety, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N2-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the chlorination of 2-methylphenyl to introduce the chlorine atom at the 5-position. This is followed by the introduction of the imidazole moiety through a nucleophilic substitution reaction. The final step involves the addition of the phenylsulfonyl group to the glycinamide backbone. Industrial production methods may involve optimization of these steps to improve yield and purity.
Análisis De Reacciones Químicas
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N2-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The phenylsulfonyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can be compared with similar compounds such as:
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)acetamide: This compound has a similar structure but with an acetamide group instead of a glycinamide group, leading to different chemical and biological properties.
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)urea: The presence of a urea group in this compound can result in different reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of N2-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide and its potential for various applications.
Propiedades
Fórmula molecular |
C21H23ClN4O3S |
|---|---|
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C21H23ClN4O3S/c1-17-8-9-18(22)14-20(17)26(30(28,29)19-6-3-2-4-7-19)15-21(27)24-10-5-12-25-13-11-23-16-25/h2-4,6-9,11,13-14,16H,5,10,12,15H2,1H3,(H,24,27) |
Clave InChI |
BXLWCYTVQQJRBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]-N-methylmethanamine](/img/structure/B12485606.png)
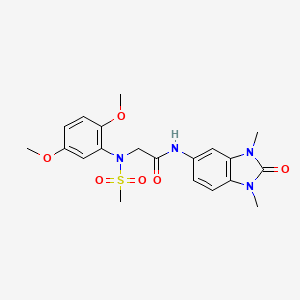
![ethyl 4-methyl-2-({[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12485625.png)
![4-[(Naphthalen-1-ylmethyl)amino]phenol](/img/structure/B12485630.png)
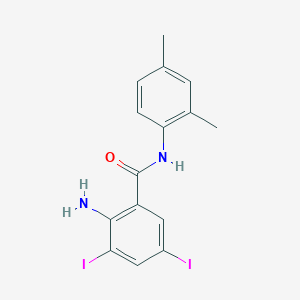
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12485636.png)
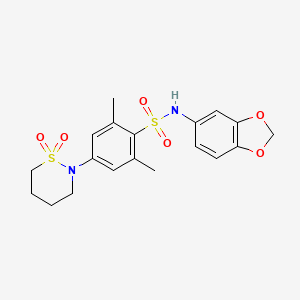
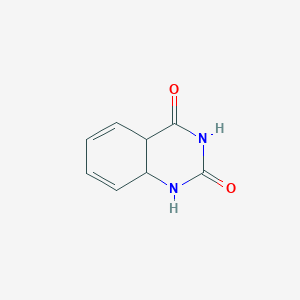
![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)
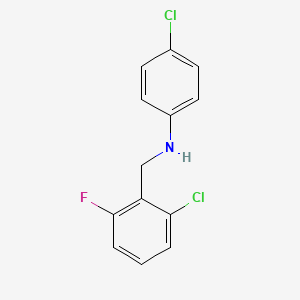
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12485673.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B12485681.png)
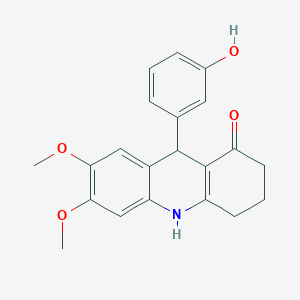
![8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B12485684.png)
